molecular formula C18H21ClN2O4 B10826097 Pde7-IN-3

Pde7-IN-3

Cat. No.: B10826097
M. Wt: 364.8 g/mol
InChI Key: PFDYHSOOBQTYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pde7-IN-3 is a selective inhibitor of phosphodiesterase 7 (PDE7), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound has garnered significant interest due to its potential therapeutic applications in treating various neurological and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde7-IN-3 typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Pde7-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pde7-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Pde7-IN-3 exerts its effects by selectively inhibiting PDE7, thereby increasing intracellular levels of cAMP. This elevation in cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins. The compound modulates various signaling pathways, including those involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Pde7-IN-3 is unique compared to other PDE inhibitors due to its selectivity for PDE7. Similar compounds include:

This compound stands out due to its high selectivity for PDE7, making it a valuable tool for studying the specific role of PDE7 in various biological processes and for developing targeted therapies .

Properties

Molecular Formula

C18H21ClN2O4

Molecular Weight

364.8 g/mol

IUPAC Name

3-(8-chloro-2-oxospiro[1,3-dihydroquinazoline-4,1'-cyclohexane]-5-yl)oxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C18H21ClN2O4/c19-12-4-5-13(25-11-8-10(9-11)16(22)23)14-15(12)20-17(24)21-18(14)6-2-1-3-7-18/h4-5,10-11H,1-3,6-9H2,(H,22,23)(H2,20,21,24)

InChI Key

PFDYHSOOBQTYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CC(C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.